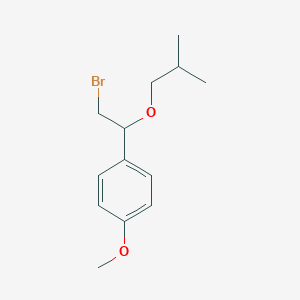
1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene is an organic compound characterized by the presence of a bromine atom, an isobutoxyethyl group, and a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2-bromo-1-isobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and the isobutoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group.
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H19BrO2 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-10(2)9-16-13(8-14)11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
LQJUTOURLNPSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CBr)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















